Copper, iodo(triphenylphosphine)-

Description

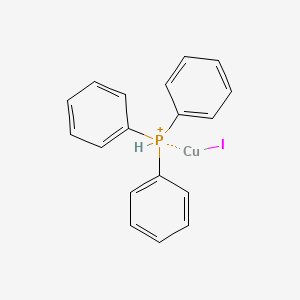

Structure

3D Structure of Parent

Properties

CAS No. |

47107-74-4 |

|---|---|

Molecular Formula |

C18H16CuIP+ |

Molecular Weight |

453.7 g/mol |

IUPAC Name |

iodocopper;triphenylphosphanium |

InChI |

InChI=1S/C18H15P.Cu.HI/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;;1H/q;+1; |

InChI Key |

DKGJFOQMRCRRSL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Cu]I |

Origin of Product |

United States |

Synthetic Methodologies for Copper I Iodo Triphenylphosphine Complexes

Direct Synthesis Strategies

The most straightforward approach to synthesizing copper(I) iodo(triphenylphosphine) complexes involves the direct reaction between a copper(I) iodide (CuI) salt and triphenylphosphine (B44618) (PPh₃). While the fundamental reaction is simple, the resulting product is highly dependent on the reaction conditions, particularly the stoichiometry of the reactants and the solvent employed.

Control of Stoichiometry and Ligand-to-Metal Ratios

The stoichiometry between copper(I) iodide and triphenylphosphine is a critical determinant of the nuclearity and coordination geometry of the resulting complex. By carefully controlling the ligand-to-metal ratio, a range of structures from monomeric to tetrameric and polymeric can be selectively synthesized.

The reaction of CuI with one equivalent of PPh₃ often leads to the formation of the tetrameric cubane-like cluster, [CuI(PPh₃)]₄. acs.orgresearchgate.net These clusters feature a {Cu₄I₄} core, where the copper and iodine atoms occupy the vertices of a distorted cube. The triphenylphosphine ligands are terminally coordinated to each copper atom. Variations in this cubane (B1203433) structure can occur, leading to different polymorphs or isomers, such as a step-like open structure, depending on the reaction and crystallization conditions. acs.org

Increasing the stoichiometric ratio of triphenylphosphine to two or three equivalents per copper(I) center favors the formation of lower nuclearity species. For instance, reacting CuI with two equivalents of PPh₃ can yield the dimeric complex [Cu₂(μ-I)₂(PPh₃)₄] or the monomeric [CuI(PPh₃)₂] depending on the solvent and reaction conditions. Further increasing the ligand ratio to 3:1 typically results in the formation of the monomeric complex [CuI(PPh₃)₃]. nih.gov A study demonstrated that the reaction of copper(I) iodide with three equivalents of triphenylphosphine in acetonitrile (B52724) yields the monomeric [CuI(PPh₃)₃]·CH₃CN solvate. nih.gov

Solid-state reactions, such as kneading or vapor digestion, between CuI and PPh₃ have also been explored. These mechanochemical methods tend to produce complexes with a high ligand-to-metal ratio, while solution-based syntheses are more effective for obtaining tetrameric structures. acs.org The precise control over stoichiometry is thus a powerful tool for chemists to rationally design and synthesize copper(I) iodo(triphenylphosphine) complexes with desired structural features.

Table 1: Effect of Stoichiometry on the Synthesis of Copper(I) Iodo(triphenylphosphine) Complexes

| CuI:PPh₃ Ratio | Resulting Complex | Structural Features | Reference |

| 1:1 | [CuI(PPh₃)]₄ | Tetrameric cubane-like or step-like cluster | acs.orgresearchgate.net |

| 1:2 | [CuI(PPh₃)₂] or [Cu₂(μ-I)₂(PPh₃)₄] | Monomeric or dimeric species | ontosight.ai |

| 1:3 | [CuI(PPh₃)₃] | Monomeric, distorted tetrahedral geometry | nih.gov |

Influence of Solvent Systems on Product Formation and Morphology

The choice of solvent plays a pivotal role in the synthesis of copper(I) iodo(triphenylphosphine) complexes, influencing not only which product is formed but also its crystalline morphology. Solvents can affect the solubility of reactants, the stability of intermediates, and the kinetics of crystal growth, thereby directing the self-assembly process towards a specific architecture.

Different solvents can lead to the crystallization of different polymorphs or isomers of the same complex. For example, the tetrameric complex [CuI(PPh₃)]₄ can exist as a stable cubane-type polymorph or an open step-like isomer. The conversion between these forms can be induced by slurrying in different solvents; for instance, the cubane form can convert to the step-like isomer in ethanol, dichloromethane, or acetonitrile, and revert to the cubane form when exposed to toluene (B28343) vapors. acs.org This highlights the subtle yet significant role of the solvent in dictating the final solid-state structure.

The coordinating ability of the solvent can also be a factor. In strongly coordinating solvents like acetonitrile, the solvent molecule can directly participate in the coordination sphere of the copper(I) ion. For example, the synthesis of [CuI(PPh₃)₃] in acetonitrile results in the incorporation of an acetonitrile molecule into the crystal lattice, forming [CuI(PPh₃)₃]·CH₃CN. nih.gov In contrast, non-coordinating solvents like toluene are often used for the synthesis of cubane clusters where the solvent does not directly bond to the metal center. researchgate.net

Heteroleptic and Mixed-Ligand Complex Formation

The synthetic versatility of copper(I) iodo(triphenylphosphine) chemistry is greatly expanded by the introduction of other donor ligands, leading to the formation of heteroleptic or mixed-ligand complexes. These complexes often exhibit unique structural, photophysical, and reactive properties compared to their homoleptic phosphine (B1218219) counterparts. The incorporation of nitrogen- and sulfur-donor ligands has been a particularly fruitful area of research.

Incorporation of Nitrogen-Donor Ligands (e.g., Pyrazine, Bipyridine, Pyridine-Thiones, Amines)

A wide array of nitrogen-containing organic molecules can be integrated into the copper(I) iodo(triphenylphosphine) framework, acting as ancillary ligands. The nature of the nitrogen ligand, from simple amines to chelating diimines, significantly influences the structure of the resulting complex.

Pyrazine and Bipyridine: Bidentate N-donor ligands like 4,4'-bipyridine (B149096) can act as bridging units to construct polynuclear complexes. For instance, the reaction of CuI with triphenylphosphine and 4,4'-bipyridine can lead to the formation of a tetranuclear complex, [(Cu₂I₂)(4,4'-bipy)(PPh₃)₂]₂, where two [Cu₂(μ-I)₂(PPh₃)₂] units are bridged by two 4,4'-bipyridine ligands. Similarly, chelating N,N-donor ligands such as 2,2'-bipyridine (B1663995) and 1,10-phenanthroline (B135089) readily form stable, often luminescent, heteroleptic complexes. The reaction of CuI, PPh₃, and 5-phenyl-2,2'-bipyridine (B116423) yields the mononuclear complex [CuI(5-phenyl-2,2'-bipy)(PPh₃)], which exhibits a distorted tetrahedral geometry.

Pyridine (B92270) and Amines: Simple monodentate nitrogen ligands like pyridine and its derivatives, as well as various amines, can also be incorporated. The reaction of the tetrameric cluster [CuI(PPh₃)]₄ with ethylpyridine can lead to complexes with varying stoichiometries, such as the dimeric [CuI(PPh₃)(Etpy)]₂. mdpi.com Research has also been conducted on copper(I) complexes of triphenylphosphine and 2-aminophenol. researchgate.net

Pyridine-thiones: Ligands containing both nitrogen and sulfur donor atoms, such as pyridine-2-thione, can coordinate to the copper(I) center, often through the sulfur atom. The reaction of [CuI(PPh₃)]₄ with pyridine-2-thione in the presence of excess triphenylphosphine can yield the mononuclear complex [CuI(pySH)(PPh₃)₂], where the pyridine-thione acts as a monodentate ligand through its sulfur atom. pjsir.org

Integration of Sulfur-Donor Ligands (e.g., Thiouracil, Thiosemicarbazone)

Sulfur-donor ligands, particularly those containing a thione (C=S) group, have a strong affinity for the "soft" copper(I) ion and are readily incorporated into mixed-ligand complexes with triphenylphosphine.

Thiouracil Derivatives: The antithyroid drug 6-n-propyl-2-thiouracil (ptu) has been used to synthesize mixed-ligand copper(I) complexes. The reaction of CuI, PPh₃, and ptu in a 1:2:1 molar ratio yields the complex [CuI(PPh₃)₂(ptu)], where the copper center is tetrahedrally coordinated by two phosphorus atoms from the triphenylphosphine ligands, one iodine atom, and one sulfur atom from the thiouracil ligand. rsc.orgresearchgate.net

Thiosemicarbazones: Thiosemicarbazones represent another important class of sulfur-donor ligands for the formation of heteroleptic copper(I) complexes. While specific examples with iodo(triphenylphosphine) are part of broader studies, the general synthetic strategy involves the reaction of a copper(I) source, triphenylphosphine, and the thiosemicarbazone ligand. For instance, heteroleptic Cu(I) complexes with the general formula [Cu(PP)(LL)][BF₄], where PP is a phosphine ligand like triphenylphosphine and LL is a thiosemicarbazone, have been synthesized and characterized. acs.org The isolation of the title compound, iodotris(triphenylphosphine)copper(I), was reported during a study on the interaction of heterocyclic thiosemicarbazones with copper(I) halides, indicating the fundamental role of the CuI-PPh₃ system in these reactions. nih.gov

Table 2: Examples of Heteroleptic Copper(I) Iodo(triphenylphosphine) Complexes with N- and S-Donor Ligands

| Ancillary Ligand Type | Example Ligand | Resulting Complex Formula | Structural Notes | Reference |

| Nitrogen-Donor | 4-Ethylpyridine (Etpy) | [CuI(PPh₃)(Etpy)]₂ | Dimeric structure with bridging iodides | mdpi.com |

| Nitrogen-Donor | 5-Phenyl-2,2'-bipyridine | [CuI(5-phenyl-2,2'-bipy)(PPh₃)] | Mononuclear, distorted tetrahedral geometry | |

| Nitrogen/Sulfur-Donor | Pyridine-2-thione (pySH) | [CuI(pySH)(PPh₃)₂] | Mononuclear, S-coordinated pyridine-thione | pjsir.org |

| Sulfur-Donor | 6-n-propyl-2-thiouracil (ptu) | [CuI(PPh₃)₂(ptu)] | Mononuclear, tetrahedral geometry | rsc.orgresearchgate.net |

| Sulfur-Donor | Thiosemicarbazone (general) | [Cu(PPh₃)₂(TSC)]⁺ | Cationic complex, tetrahedral geometry | acs.org |

Synthesis of Dinuclear and Polynuclear Copper(I) Iodide-Phosphine Clusters

Beyond the common [CuI(PPh₃)]₄ cubane, a diverse range of dinuclear and polynuclear copper(I) iodide-phosphine clusters can be synthesized. The structures of these clusters are highly dependent on the nature of the phosphine ligand, the stoichiometry, and the solvent system used for their synthesis and crystallization.

Dinuclear Complexes: Dinuclear copper(I) iodide complexes containing triphenylphosphine often feature a [Cu₂(μ-I)₂] rhomboid core. These can be formed with additional ancillary ligands or through the use of bridging phosphine ligands. For example, dinuclear complexes with the formula [Cu(μ-I)(bis-phosphine)]₂ can be synthesized, where the bis-phosphine ligand bridges the two copper centers. The reaction of CuI with a disilanylene-bridged bispyridine ligand in a 1:1 ratio yields a dinuclear complex [Cu(μ-I)(ligand)]₂. nih.gov The dimerization of mononuclear [CuL(PPh₃)₂] complexes, where L is a dithioester ligand, has also been shown to lead to dinuclear species with a Cu-Cu interaction. scilit.com

Polynuclear Clusters: The aggregation of CuI and phosphine ligands can lead to larger polynuclear clusters with fascinating geometries. While the cubane-like [Cu₄I₄(PPh₃)₄] is the most common tetranuclear cluster, other isomers are known. acs.org The use of diphosphine ligands with varying alkyl chain lengths between the phosphorus atoms can lead to a variety of cluster motifs, including cubane and "eared cubane" structures like [Cu₆I₆(diphosphine)₃]. acs.org The reaction of a disilanylene-bridged bispyridine with CuI in a 1:2 ratio resulted in an octanuclear ladder-like cluster. nih.gov The synthesis of these higher nuclearity clusters often requires precise control over reaction conditions to guide the self-assembly process. For instance, reacting copper iodide with a stoichiometric amount of a functionalized phosphine in dry toluene at elevated temperatures under an inert atmosphere has been a successful strategy for producing tetrameric copper clusters. researchgate.net

The rich structural diversity of copper(I) iodo(triphenylphosphine) complexes, from simple monomers to complex polynuclear clusters, underscores the versatility of the synthetic methodologies employed. The careful manipulation of stoichiometry, solvent, and ancillary ligands provides chemists with a powerful toolkit for the rational design and synthesis of new copper(I)-based materials with tailored properties.

Advanced Synthetic Techniques and Handling Considerations

The synthesis and manipulation of copper(I) iodo(triphenylphosphine) complexes often require specialized techniques due to their sensitivity to atmospheric conditions. Copper(I) compounds are susceptible to oxidation to the more stable copper(II) state, and phosphine ligands can also undergo oxidation. Consequently, the successful isolation and handling of these complexes hinge on the rigorous exclusion of air and moisture. wdfiles.com

Strategies for Air and Moisture Sensitive Manipulations

To prevent the degradation of air-sensitive compounds like copper(I) iodo(triphenylphosphine), chemists employ specific laboratory methodologies designed to maintain an inert atmosphere. wikipedia.org The primary techniques utilized for these manipulations are the glovebox and the Schlenk line. wikipedia.orgpitt.edu Many organometallic complexes, particularly those with coordinatively unsaturated metal centers, are highly reactive towards oxygen and water. wdfiles.com

Glovebox Technique

A glovebox, or dry box, provides the most comprehensive method for handling air-sensitive materials. pitt.edu It consists of a sealed chamber filled with a high-purity inert gas, typically argon or nitrogen, where oxygen and moisture levels are kept below 1 part per million (ppm). wdfiles.comjacomex.com This ultra-pure atmosphere is maintained by continuously circulating the gas through a purification system containing catalysts that remove oxygen and desiccants that absorb water. wdfiles.com

Equipment and reagents are introduced into the main chamber through an antechamber, also known as an airlock, which can be evacuated and refilled with inert gas multiple times before the inner door is opened. wdfiles.comwikipedia.org This prevents contamination of the main workspace. Inside the glovebox, standard laboratory manipulations such as weighing, mixing, and filtration can be performed using standard glassware without the risk of exposure to air. wdfiles.com This makes gloveboxes particularly suitable for complex or lengthy procedures and for the long-term storage of sensitive compounds. jacomex.comossila.com

Schlenk Line Technique

The Schlenk line is a versatile apparatus that allows for the manipulation of air-sensitive compounds on a standard laboratory bench. acs.orglibretexts.org It consists of a dual-manifold glassware system; one manifold is connected to a vacuum pump, and the other is connected to a source of purified inert gas. libretexts.orgwikipedia.org Several ports with stopcocks allow the user to switch between applying a vacuum and introducing inert gas to a reaction vessel, such as a Schlenk flask. wikipedia.org A Schlenk flask is a round-bottom flask with a sidearm containing a stopcock for connection to the line. pitt.edupitt.edu

The core of the Schlenk technique is the establishment of an inert atmosphere within the reaction vessel. This is achieved through a series of "purge-and-refill" (or "pump-fill") cycles. The vessel is evacuated to remove the air and then back-filled with inert gas. wikipedia.orgwikipedia.org Repeating this cycle three or more times ensures a rigorously air-free environment. wikipedia.org

Key operations performed using a Schlenk line include:

Solvent Degassing: Solvents contain dissolved atmospheric gases, primarily oxygen, which must be removed. Common methods include freeze-pump-thaw , where the solvent is frozen with liquid nitrogen, a vacuum is applied to remove gases from the headspace, and the solvent is then thawed to release trapped gases; this cycle is repeated multiple times. wdfiles.comwikipedia.org A simpler, though less effective, method is to bubble a stream of inert gas through the liquid for an extended period (purging). pitt.edu

Cannula Transfer: Air-sensitive liquids and solutions are transferred between sealed, inert-atmosphere vessels using a cannula, which is a long, thin, double-ended stainless steel needle. pitt.eduepfl.ch A positive pressure of inert gas in the source flask is used to push the liquid through the cannula into the receiving flask. pitt.edu

The choice between a glovebox and a Schlenk line often depends on the scale of the reaction, the complexity of the manipulations, and the specific sensitivity of the compounds involved.

Table 1: Comparison of Inert Atmosphere Techniques

| Feature | Glovebox | Schlenk Line |

| Principle | Enclosed physical barrier with a purified inert atmosphere. pitt.edu | Use of vacuum and inert gas cycles to create an inert atmosphere within glassware. wikipedia.org |

| Atmosphere Purity | Very high (<1 ppm O₂, H₂O) continuously maintained. wdfiles.comjacomex.com | Dependent on the quality of vacuum, inert gas, and technique; less pure than a glovebox. |

| Typical Operations | Weighing, filtration, crystallization, complex assembly. wdfiles.comjacomex.com | Reactions, distillations, filtrations, cannula transfers. pitt.eduwikipedia.org |

| Advantages | Superior for highly sensitive materials; allows use of standard equipment; easier for complex tasks. wdfiles.comjacomex.com | Less expensive; suitable for multiple parallel reactions; occupies less space. wikipedia.org |

| Disadvantages | High initial cost and maintenance; limited working space; gloves can be cumbersome. pitt.edu | Requires more technical skill; potential for minor leaks; less suitable for solids handling. acs.org |

Table 2: Key Parameters in Air-Sensitive Manipulations

| Parameter | Technique/Method | Typical Value/Procedure | Reference |

| Oxygen Level | Glovebox | < 1 ppm | jacomex.com |

| Moisture Level | Glovebox | < 1 ppm | jacomex.com |

| Vacuum Pressure | Schlenk Line (Rotary Vane Pump) | 10⁻²–10⁻⁴ mbar | libretexts.org |

| Inerting Procedure | Schlenk Line | 3 or more pump-fill cycles | wikipedia.org |

| Solvent Degassing | Freeze-Pump-Thaw | 3 cycles | wikipedia.org |

Structural Elucidation and Coordination Chemistry of Copper I Iodo Triphenylphosphine Complexes

Molecular and Supramolecular Architecture

The structural landscape of copper(I) iodo(triphenylphosphine) complexes is diverse, with the stoichiometry of the reactants and the crystallization conditions playing a crucial role in determining the final product. These complexes can exist as discrete monomeric, dimeric, and oligomeric species, as well as polynuclear clusters.

Analysis of Monomeric Species: Coordination Geometry and Bond Parameters

The structural parameters for this monomeric species, as determined by single-crystal X-ray diffraction, provide insight into the nature of the coordination bonds.

| Parameter | Value |

| Coordination Geometry | Distorted Tetrahedral |

| Cu–P Bond Lengths (Å) | 2.3295(7), 2.3421(6), 2.3463(6) |

| Cu–I Bond Length (Å) | 2.6843(3) |

| P–Cu–I Bond Angles (°) | 97.69(2), 104.75(2), 113.66(2) |

Table 1: Selected bond parameters for the monomeric complex [CuI(PPh₃)₃]·CH₃CN. nih.gov

Investigation of Dimeric and Oligomeric Structures, Including Bridging Ligands

Copper(I) iodo(triphenylphosphine) complexes readily form dimeric structures, often with bridging iodide ligands. These iodide bridges are a common feature in the coordination chemistry of copper(I) halides. The resulting [Cu₂(μ-I)₂] core forms a rhomboid planar arrangement. An example of such a dimeric complex is di-μ-iodido-bis[(triphenylphosphine)copper(I)]. In these structures, each copper atom is typically coordinated to one triphenylphosphine (B44618) ligand and two bridging iodide ions, resulting in a trigonal planar coordination geometry around each copper center. The formation of these dimers is a balance between the preference of copper(I) for lower coordination numbers and the ability of the halide ions to act as bridging ligands.

Further aggregation can lead to oligomeric structures, which can be viewed as extensions of the dimeric core. The nature of the phosphine (B1218219) ligand and the reaction conditions can influence the extent of oligomerization.

Characterization of Polynuclear Copper(I) Iodide Clusters (e.g., Cubane-like, Open-Chair Isomers)

Among the most fascinating structures formed by copper(I) iodo(triphenylphosphine) are the polynuclear clusters. The most common of these is the tetrameric cubane-like cluster, [CuI(PPh₃)]₄. These clusters consist of a distorted cube with alternating copper and iodine atoms at the vertices. Each copper atom is coordinated to a triphenylphosphine ligand, which occupies a terminal position, pointing away from the cubane (B1203433) core.

Interestingly, the [CuI(PPh₃)]₄ cluster exhibits polymorphism, meaning it can crystallize in different forms. Two distinct cubane-type polymorphs have been identified, often designated as form 1a and form 1b. rsc.org In addition to the closed cubane structure, an open, step-like or "open-chair" isomer (form 2) has also been characterized. rsc.org The interconversion between these isomers can sometimes be achieved under specific conditions, such as by varying the solvent used for crystallization. rsc.org The existence of these different isomers highlights the flexibility of the Cu-I framework and the subtle energetic balance that governs the formation of these clusters.

Crystallographic Studies and Solid-State Analysis

The definitive characterization of the diverse structures of copper(I) iodo(triphenylphosphine) complexes relies heavily on solid-state analytical techniques, with single-crystal X-ray diffraction being the most powerful tool.

Analysis of Intermolecular Interactions (e.g., C-H···π, Hydrogen Bonding) and Supramolecular Assemblies

In the case of copper(I) iodo(triphenylphosphine) complexes, several types of non-covalent interactions have been identified. C-H···π interactions are common, where a hydrogen atom from a phenyl ring of a triphenylphosphine ligand interacts with the π-electron system of an adjacent phenyl ring. nih.gov These interactions contribute significantly to the stabilization of the crystal lattice.

Furthermore, when solvent molecules are incorporated into the crystal structure, as in the case of [CuI(PPh₃)₃]·CH₃CN, hydrogen bonds can form. In this particular structure, C-H···N hydrogen bonds are observed between the phenyl hydrogen atoms and the nitrogen atom of the acetonitrile (B52724) solvent molecule. nih.gov In other iodo(triphenylphosphine)copper(I) complexes, C-H···I hydrogen bonds have also been noted, where a hydrogen atom interacts with the iodide ligand of a neighboring complex. These varied intermolecular forces collectively dictate the three-dimensional arrangement of the molecules in the solid state, leading to the formation of complex and often aesthetically pleasing supramolecular assemblies.

Spectroscopic Characterization Techniques for Structural Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H, ¹³C, ³¹P, ⁶³Cu Solid-State CP/MAS NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the detailed characterization of copper(I) iodo(triphenylphosphine) complexes. While solution-state NMR provides insights into species present in solution, solid-state NMR is crucial for understanding the crystalline architecture.

¹H and ¹³C NMR: These spectra are fundamental for confirming the presence and integrity of the triphenylphosphine (PPh₃) ligands. The aromatic protons and carbons of the phenyl rings show characteristic chemical shifts, which can be subtly influenced by the coordination to the copper center. These techniques are primarily used to verify the organic component of the complex and its purity. rsc.org

³¹P NMR: This is a highly informative technique due to the sensitivity of the phosphorus-31 nucleus to its electronic environment. The coordination of a PPh₃ ligand to a copper(I) center induces a noticeable change in the ³¹P chemical shift compared to the free ligand. The nature and stoichiometry of the complex in solution can often be inferred from these shifts. For instance, different equilibria between species like [CuI(PPh₃)], [CuI(PPh₃)₂], and [CuI(PPh₃)₃] can be monitored. Solid-state ³¹P CP/MAS (Cross-Polarization Magic Angle Spinning) NMR provides structural information about the crystallographically distinct phosphorus sites in the solid lattice, revealing details about the Cu-P bonding. rsc.org

⁶³Cu Solid-State CP/MAS NMR: As a quadrupolar nucleus, ⁶³Cu is extremely sensitive to the local symmetry around the copper atom. acs.orgrsc.org Solid-state NMR of ⁶³Cu directly probes the coordination environment (e.g., trigonal, tetrahedral) of the copper(I) ion. The nuclear quadrupolar coupling constant (CQ), derived from the NMR lineshape, is a key parameter that reflects the electric field gradient at the copper nucleus. acs.orgresearchgate.net For example, distorted four-coordinate geometries in copper(I) phosphine complexes result in moderate CQ(⁶³Cu) values, which can be used to distinguish between different structural arrangements. acs.orgresearchgate.netacs.org

Table 1: Representative ³¹P and ⁶³Cu NMR Parameters for Copper(I) Phosphine Complexes

| Complex Type | Technique | Parameter | Typical Value Range | Structural Implication |

| [Cu(PPh₃)₃X] | Solid-State ³¹P CP/MAS NMR | Chemical Shift (δ) | Varies with X | Reveals distinct P environments |

| Various Cu(I) Phosphine Complexes | Solid-State ⁶³Cu NMR | Quadrupolar Coupling Constant (CQ) | -17 to -24 MHz | Sensitive to distortions in the four-coordinate sphere |

This table provides illustrative data ranges. Actual values are specific to the exact complex and experimental conditions.

Vibrational Spectroscopy (e.g., FT-IR) for Ligand Coordination Modes

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for obtaining structural information about copper(I) iodo(triphenylphosphine) complexes.

The coordination of the triphenylphosphine ligand to the copper center leads to characteristic shifts in its vibrational bands compared to the free ligand. These shifts, although sometimes small, are indicative of the formation of the Cu-P bond.

More diagnostic are the low-frequency vibrations in the far-infrared region of the spectrum. The stretching vibrations associated with the Cu-P and Cu-I bonds provide direct evidence of the coordination environment. The frequency of the Cu-I stretching mode (ν(Cu-I)) is particularly useful for distinguishing between terminal and bridging iodide ligands. A terminal Cu-I bond in a monomeric complex will exhibit a higher frequency vibration than a bridging iodide in a dimeric or polymeric structure. Similarly, the ν(Cu-P) frequency provides insight into the strength of the copper-phosphine bond. Computational methods like Density Functional Theory (DFT) are often used to calculate and assign these vibrational modes, confirming experimental findings. bakhtiniada.ru

Table 2: Typical Far-Infrared Vibrational Frequencies for Copper(I)-Ligand Bonds

| Vibrational Mode | Complex Structure | Typical Frequency Range (cm⁻¹) |

| ν(Cu-I) | Terminal Iodide | > 150 |

| ν(Cu-I) | Bridging Iodide | < 150 |

| ν(Cu-P) | Various Complexes | 100 - 150 |

Mass Spectrometry (e.g., ESI-MS) for Solution-Phase Species Identification

Electrospray Ionization Mass Spectrometry (ESI-MS) is a vital tool for identifying the various copper(I) iodo(triphenylphosphine) species that exist in solution. rsc.org These complexes can undergo dynamic equilibria, including ligand dissociation or association, leading to a mixture of different structures. ESI-MS allows for the gentle transfer of these charged species from solution to the gas phase for mass analysis.

The resulting mass spectrum provides a snapshot of the species present in the solution. By analyzing the mass-to-charge (m/z) ratios, it is possible to identify not only the expected molecular ions but also cationic fragments and larger aggregates. For example, a solution containing a [CuI(PPh₃)] complex might show ions corresponding to the loss of an iodide or the association of additional phosphine ligands. The characteristic isotopic pattern of copper (⁶³Cu and ⁶⁵Cu) is a key signature that helps to confirm the identity of copper-containing ions.

Table 3: Illustrative Ions Observable by ESI-MS for a Solution of a Copper(I) Iodo(Triphenylphosphine) Complex

| Ion Formula | Description |

| [Cu(PPh₃)₂]⁺ | Cationic species formed by loss of iodide and addition of a PPh₃ ligand |

| [Cu₂(PPh₃)₃I]⁺ | A common dimeric fragment ion |

| [Cu(PPh₃)₃]⁺ | Tris(phosphine)copper(I) cation |

The specific ions observed depend on the starting complex, solvent, and instrumental conditions.

Theoretical and Computational Studies on Copper I Iodo Triphenylphosphine Systems

Electronic Structure and Bonding Analysis

The electronic structure and the nature of the chemical bonds within copper(I) iodo(triphenylphosphine) complexes are fundamental to understanding their stability, reactivity, and photophysical behavior. Density Functional Theory (DFT) is a widely used computational method to probe these aspects.

While a detailed DFT study on a simple monomeric "Copper, iodo(triphenylphosphine)-" is not extensively available in the literature, experimental data from X-ray crystallography for the closely related complex, iodidotris(triphenylphosphine)copper(I) acetonitrile (B52724) solvate, [CuI(PPh₃)₃]·CH₃CN, offers a valuable reference for the expected structural parameters. nih.gov In this complex, the copper(I) atom is in a distorted tetrahedral coordination environment, bonded to one iodide and three phosphorus atoms from the triphenylphosphine (B44618) ligands. nih.gov The observed bond lengths are approximately 2.684 Å for Cu-I and range from 2.330 to 2.346 Å for the Cu-P bonds. nih.gov The P-Cu-I bond angles vary, indicating a deviation from a perfect tetrahedral geometry. nih.gov

Computational studies on related dimeric copper(I) iodide phosphine (B1218219) complexes, such as those containing a Cu₂I₂ core, have been performed. nih.gov These calculations successfully reproduce the key structural features observed experimentally, including the characteristic "butterfly" shape of the Cu₂I₂ core. nih.gov For these systems, the Highest Occupied Molecular Orbital (HOMO) is typically localized on the Cu₂I₂ core, with significant contributions from the iodide ligands. nih.gov The Lowest Unoccupied Molecular Orbital (LUMO), in contrast, is often found to be localized on the other ligands present in the complex. nih.gov This separation of the HOMO and LUMO is crucial for understanding the charge-transfer nature of their electronic transitions.

Table 1: Selected Experimental Bond Lengths and Angles for [CuI(PPh₃)₃]·CH₃CN

| Parameter | Value |

| Bond Lengths (Å) | |

| Cu—I | 2.6843 (3) |

| Cu—P1 | 2.3421 (6) |

| Cu—P2 | 2.3463 (6) |

| Cu—P3 | 2.3295 (7) |

| **Bond Angles (°) ** | |

| P1—Cu—I | 104.75 (2) |

| P2—Cu—I | 113.66 (2) |

| P3—Cu—I | 97.69 (2) |

| Data from a study on Iodidotris(triphenylphosphine)copper(I) acetonitrile solvate. nih.gov |

Excited State Dynamics and Photophysical Property Prediction

The luminescent properties of copper(I) complexes make them attractive for applications in areas such as organic light-emitting diodes (OLEDs) and sensors. Time-Dependent Density Functional Theory (TD-DFT) is a primary computational tool for investigating their excited-state properties.

TD-DFT calculations are instrumental in understanding the nature of the electronic transitions that give rise to the photophysical properties of copper(I) iodo(triphenylphosphine) systems. These calculations can predict absorption and emission wavelengths and provide insights into the character of the excited states.

For related copper(I) iodide phosphine complexes, TD-DFT studies have shown that the lowest energy singlet (S₁) and triplet (T₁) excited states often arise from a metal+iodide-to-ligand charge transfer (M+X)LCT transition. nih.gov This means that upon excitation, electron density moves from the HOMO, which is centered on the copper and iodide, to the LUMO, which is located on the phosphine or other organic ligands. nih.gov

The nature of the halide has been shown to influence the photophysical properties. In a series of dimeric copper(I) halide complexes, the energy gap between the S₁ and T₁ states was found to decrease in the order Cl > Br > I. nih.gov This trend is significant because a smaller S₁-T₁ gap can facilitate thermally activated delayed fluorescence (TADF), a mechanism that can enhance the efficiency of light emission. nih.gov Specifically for an iodo-complex, the TADF pathway was found to be dominant. nih.gov

Table 2: Calculated Excited State Properties for a Related Dimeric Copper(I) Iodide Phosphine Complex

| Property | Description | Finding |

| Excited State Character | Nature of the lowest singlet (S₁) and triplet (T₁) states | Metal+Iodide-to-Ligand Charge Transfer (M+X)LCT nih.gov |

| HOMO Localization | Predominant location of the Highest Occupied Molecular Orbital | Cu₂I₂ core with significant iodide contribution nih.gov |

| LUMO Localization | Predominant location of the Lowest Unoccupied Molecular Orbital | Bridging organic ligand nih.gov |

| S₁-T₁ Energy Gap | Energy difference between the lowest singlet and triplet excited states | Smaller for iodo-complexes compared to chloro- and bromo-complexes nih.gov |

| Findings based on computational studies of related dimeric copper(I) iodide phosphine complexes. |

Mechanistic Insights from Quantum Chemical Modeling

Quantum chemical modeling can also be a powerful tool for elucidating the reaction mechanisms of processes involving copper(I) iodo(triphenylphosphine) complexes. Such studies can map out the potential energy surface of a reaction, identify transition states, and calculate reaction barriers, thereby providing a detailed, step-by-step picture of how a chemical transformation occurs.

While specific, detailed mechanistic studies employing quantum chemical modeling for reactions directly involving "Copper, iodo(triphenylphosphine)-" are not widely reported in the literature, the methodology holds great promise. For instance, DFT calculations could be used to investigate the role of such complexes in catalytic cycles, such as in cross-coupling reactions or cycloadditions. By modeling the interaction of the copper complex with substrates, one could determine the most likely reaction pathway and identify the factors that control the reaction's selectivity and efficiency.

In the broader context of copper catalysis, computational studies have been instrumental in understanding reaction mechanisms. Similar approaches could be applied to copper(I) iodo(triphenylphosphine) systems to explore their potential as catalysts or reaction intermediates. Such studies would involve locating the structures of all reactants, intermediates, transition states, and products along a proposed reaction coordinate and calculating their relative energies. This would allow for the determination of the rate-limiting step and provide a theoretical basis for optimizing reaction conditions.

Photophysical Phenomena in Copper I Iodo Triphenylphosphine Complexes

Luminescence Mechanisms and Characteristics

The luminescence of copper(I) iodo(triphenylphosphine) complexes is a result of the radiative decay from an excited state to the ground state. The nature of this emission is complex and highly dependent on the specific structure of the complex and its environment.

The emission from copper(I) iodo(triphenylphosphine) complexes can originate from several electronic transitions. The most common of these are Metal-to-Ligand Charge Transfer (MLCT), Halide-to-Ligand Charge Transfer (XLCT), and Cluster-Centered (CC) transitions.

In MLCT transitions , an electron is excited from a d-orbital of the copper(I) center to a π* orbital of a ligand, typically an aromatic diimine ligand if present in the complex. This process forms a transient Cu(II) species. For complexes containing triphenylphosphine (B44618) and a diimine ligand, the emission is often attributed to this type of charge transfer.

Cluster-Centered (CC) transitions are characteristic of polynuclear copper(I) iodide clusters, such as the common cubane-like tetramer, [CuI(PPh3)]4. In these structures, the emission is often described as originating from an excited state that involves orbitals from both the copper and iodide atoms within the cluster core. This can also be described as a mixed copper-centered and halide-to-metal charge transfer (XMCT) character. The luminescence features in these clusters are particularly sensitive to the distances between the copper atoms.

The specific nature of the emission can be complex and is often a hybrid of these different transitions. For instance, in some dinuclear copper(I) iodide complexes, the emission is described as originating from mixed (metal + halide)-to-ligand charge transfer states.

The emission color and efficiency of copper(I) iodo(triphenylphosphine) complexes can be systematically tuned. The emission wavelengths can be modulated by altering the ligands, which in turn affects the energy of the frontier molecular orbitals involved in the electronic transitions. For example, in a series of mononuclear Cu(I) complexes, the emission color could be tuned from blue to blue-green, green, or orange by exposing the complex to different pyridine-based ligands.

The photoluminescence quantum yield (PLQY), a measure of the efficiency of the emission process, is highly sensitive to the molecular structure and the solid-state packing of the complexes. For instance, tetranuclear copper-iodide clusters with a cubane-like {Cu4I4} motif have shown high PLQY values, in some cases reaching up to 84%. The rigidity of the ligand framework plays a crucial role in minimizing non-radiative decay pathways, thus enhancing the quantum yield. For example, complexes with bulky and rigid phosphine (B1218219) ligands, such as Xantphos, have been shown to exhibit significantly higher quantum yields compared to those with more flexible ligands like triphenylphosphine. The choice of counter-anion in cationic complexes can also influence the quantum yield.

The excited-state lifetime (τ) is a critical parameter that provides insight into the nature of the emissive state. For many luminescent copper(I) complexes, the lifetimes are in the microsecond range, which is indicative of emission from a triplet excited state (phosphorescence). In some cases, these complexes exhibit thermally activated delayed fluorescence (TADF), where a small energy gap between the singlet and triplet excited states allows for the harvesting of triplet excitons back to the singlet state, leading to enhanced emission efficiency. The temperature dependence of the emission lifetime can confirm the presence of TADF.

The relaxation dynamics from the excited state are influenced by the geometry of the complex. Upon excitation, copper(I) complexes can undergo significant structural reorganization, which can lead to non-radiative decay and a decrease in luminescence efficiency, particularly in solution.

Ligand Design Strategies for Tunable Photoluminescence

The photoluminescent properties of copper(I) iodo(triphenylphosphine) complexes can be precisely controlled through strategic ligand design. This involves modifying the phosphine ligand itself or introducing ancillary ligands to the coordination sphere.

The steric and electronic properties of the phosphine ligand have a profound impact on the emission characteristics of the resulting copper(I) complex.

Steric effects play a crucial role in determining the geometry of the complex and in preventing quenching of the luminescence. Bulky phosphine ligands can enforce a distorted tetrahedral geometry around the copper(I) center, which helps to minimize structural reorganization in the excited state and thus reduces non-radiative decay pathways. This steric hindrance can lead to a significant increase in the quantum yield. For example, in a series of cationic Cu(I) complexes, a higher quantum yield was observed for a complex with the bulky and rigid Xantphos ligand (78%) compared to the complex with the more flexible triphenylphosphine (low quantum yield).

Electronic effects of the phosphine ligand also influence the photophysical properties. The electron-donating or electron-withdrawing nature of substituents on the triphenylphosphine ligand can alter the energy levels of the molecular orbitals of the complex, thereby tuning the emission color.

The interplay of steric and electronic effects is crucial for optimizing the emission performance of these complexes.

In addition to the phosphine ligand, the introduction of ancillary ligands, such as diimines (e.g., phenanthroline derivatives) or other N-heterocycles, provides another avenue for fine-tuning the optical properties of copper(I) iodo(triphenylphosphine) complexes. These ancillary ligands can significantly influence the MLCT and XLCT transitions, leading to changes in emission color, quantum yield, and lifetime.

Data Tables

Table 1: Photophysical Data for Selected Copper(I) Iodo Phosphine Complexes

| Complex | Emission Max (λem) | Quantum Yield (Φ) | Lifetime (τ) | Reference |

| [CuI(PPh3)]4 (form 1a) | 570 nm | - | - | |

| [CuI(PPh3)]4 (form 1b) | 570 nm | - | - | |

| [CuI(PPh3)]4 (form 2) | 570 nm | - | - | |

| [Cu(dpa)(Xantphos)]BF4 | 520 nm | 0.23 | 19 µs | |

| [Cu(dpa)(DPEPhos)]BF4 | 530 nm | 0.28 | - | |

| [Cu(dpa)(PPh3)2]BF4 | 540 nm | low | - | |

| [Cu2I2(bipy)(POP)2] | 529-532 nm | 0.72-0.88 | 9.6 µs |

Note: '-' indicates data not available in the cited sources.

Temperature-Dependent Photophysical Behavior and Luminescence Thermochromism

The photophysical properties of copper(I) iodo(triphenylphosphine) complexes, particularly the common tetranuclear cubane (B1203433) cluster, [Cu₄I₄(PPh₃)₄], are profoundly influenced by temperature. This dependence gives rise to a phenomenon known as luminescence thermochromism, where the color of the emitted light changes reversibly with temperature variation. nih.govdiva-portal.org This behavior is a hallmark of many copper(I) iodide clusters and is attributed to the presence of two distinct emissive excited states that are in thermal equilibrium. nih.govresearchgate.net

At ambient temperatures, these complexes typically exhibit a single, intense, and structureless emission band in the yellow-orange region of the spectrum. mdpi.com This emission is generally assigned to a triplet cluster-centered (³CC) excited state. researchgate.netmdpi.com The ³CC state is understood to be a mixture of halide-to-metal charge transfer (XMCT) and copper-centered (d → s/p) transitions. nih.govresearchgate.net

As the temperature is lowered, typically to 77 K (the temperature of liquid nitrogen), a second, higher-energy (HE) emission band emerges, often in the blue or green region of the spectrum. diva-portal.orgresearchgate.net This new emission band, which can become dominant at cryogenic temperatures, is attributed to a different excited state, characterized as a mixed triplet halide-to-ligand charge transfer (³XLCT) and metal-to-ligand charge transfer (³MLCT) state. nih.govdiva-portal.orgresearchgate.net The presence of both a low-energy (LE) and a high-energy (HE) band results in a dual phosphorescence. nih.govhelsinki.fi

The reversible shift in emission intensity between these two bands is the basis for the observed thermochromism. nih.gov At room temperature, the lower-energy ³CC state is more populated, leading to yellow-orange light emission. Upon cooling, the thermal energy becomes insufficient to populate the LE state from the HE state, causing the higher-energy ³(M+X)LCT emission to become more prominent, resulting in a visible blue-shift of the luminescence color. researchgate.netnih.gov The small energy gap and the thermal equilibrium between these two emissive triplet states are key to this phenomenon. nih.gov

The precise emission characteristics are highly sensitive to the specific molecular structure and solid-state packing of the complex. Different polymorphs and isomers of [CuI(PPh₃)]₄ exhibit distinct photophysical behaviors. rsc.orgacs.org For instance, closed cubane-type polymorphs show dissimilar dual emissions at low temperatures, while open, step-like isomers may be non-emissive at room temperature and show only a single emission band upon cooling. rsc.orgacs.org The distances between copper atoms within the cluster (cuprophilic interactions) are also known to play a crucial role in determining the luminescence features. rsc.orgacs.org

The table below summarizes the typical temperature-dependent emission characteristics for thermochromic copper(I) iodo(triphenylphosphine) clusters based on consolidated research findings.

| Temperature | Dominant Emission Band | Typical Wavelength (λₑₘ) Range | Assigned Excited State | Observed Luminescence Color |

|---|---|---|---|---|

| Room Temperature (~298 K) | Low-Energy (LE) | 560 - 615 nm | ³CC (Cluster-Centered) / ³XMCT | Yellow-Orange |

| Low Temperature (~77 K) | High-Energy (HE) | 450 - 500 nm | ³(M+X)LCT (Metal/Halide-to-Ligand Charge Transfer) | Blue-Green |

Electrochemical Behavior of Copper I Iodo Triphenylphosphine Complexes

Redox Potentials and Electron Transfer Processes

The redox behavior of copper(I) iodo(triphenylphosphine) complexes is primarily centered around the Cu(I)/Cu(II) redox couple. The formal potential of this couple is a key parameter that reflects the ease with which the complex can undergo oxidation.

Cyclic Voltammetry Studies of Oxidation and Reduction Pathways

Cyclic voltammetry is a powerful technique to investigate the oxidation and reduction pathways of these complexes. In a typical cyclic voltammogram of a copper(I) iodo(triphenylphosphine) complex in an organic solvent like acetonitrile (B52724), a quasi-reversible oxidation wave corresponding to the Cu(I) to Cu(II) transition is observed. For instance, mixed ligand complexes of the type [Cu(HaaiOR)(PPh3)I] exhibit a high potential Cu(II)/Cu(I) couple. scienceasia.org

A notable feature in the cyclic voltammograms of the iodo complexes is the appearance of an additional oxidation peak. scienceasia.org This is attributed to the oxidation of the iodide ligand, often involving the I⁻/I₃⁻ couple. This observation highlights the active role of the halide ligand in the electrochemical behavior of the complex.

The reversibility of the Cu(I)/Cu(II) redox process can be influenced by the specific ligands and the experimental conditions. For some copper complexes, the ratio of the cathodic to anodic peak currents (ic/ia) deviates from unity, indicating a quasi-reversible process. researchgate.net

Correlation Between Structure, Stability, and Redox Activity

The molecular structure of copper(I) iodo(triphenylphosphine) complexes, including the number of triphenylphosphine (B44618) ligands and the nature of the halide, significantly impacts their stability and redox properties. These complexes can exist in various stoichiometries, such as the tetrameric cubane-like [CuI(PPh3)]4 and monomeric [CuI(PPh3)3]. rsc.orgnih.gov

Influence of Halide and Ligand Composition on Electrochemical Behavior

The nature of the halide ligand (Cl⁻, Br⁻, I⁻) plays a crucial role in determining the electrochemical behavior of copper(I) phosphine (B1218219) complexes. Generally, the stability of the copper(I) complex decreases with the increasing atomic number of the halide. scienceasia.org This is attributed to the longer and weaker bond between copper(I) and iodide compared to chloride or bromide. scienceasia.org Consequently, iodo complexes may exhibit different redox behavior compared to their chloro and bromo analogs. For instance, in some copper(I) halide complexes with other ligands, the chloride and bromide complexes did not show a redox reaction under conditions where the iodide complex did. scienceasia.org

The number of triphenylphosphine ligands also influences the redox potential. An increase in the number of electron-donating phosphine ligands is generally expected to stabilize the copper(I) center, making its oxidation more difficult and thus shifting the redox potential to more positive values. Theoretical studies have suggested that the triphenylphosphine ligand plays a crucial role in stabilizing the Cu(I) center in related complexes. mdpi.com

Diffusion Characteristics and Solution-Phase Electron Transfer

The movement of the copper complex through the solution to the electrode surface is governed by its diffusion coefficient (D). This parameter is essential for understanding the kinetics of solution-phase electron transfer. The diffusion coefficient can be determined from cyclic voltammetry data, often by analyzing the relationship between the peak current and the square root of the scan rate.

Catalytic Applications of Copper I Iodo Triphenylphosphine Complexes

Carbon-Carbon Bond Forming Reactions

Copper(I) iodo(triphenylphosphine) complexes are pivotal in catalyzing the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules.

The Sonogashira reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org In this dual-catalytic system, the copper(I) iodo(triphenylphosphine) complex plays a crucial role in the copper cycle. The reaction is believed to initiate with the formation of a copper(I) acetylide species. wikipedia.org This occurs through the reaction of the terminal alkyne with the copper(I) salt in the presence of a base, which increases the acidity of the terminal proton and facilitates the formation of the copper acetylide. wikipedia.org This copper acetylide then acts as an activated alkyne source, which undergoes transmetalation with the palladium(II) intermediate in the palladium cycle, ultimately leading to the formation of the C-C bond and regeneration of the copper(I) catalyst. wikipedia.org

The use of a copper co-catalyst, such as copper(I) iodide, often in conjunction with a phosphine (B1218219) ligand like triphenylphosphine (B44618), increases the reaction rate and allows for milder reaction conditions, such as lower temperatures. wikipedia.orgresearchgate.net The reaction has a broad scope, tolerating a wide variety of functional groups on both the alkyne and the aryl or vinyl halide. It has been successfully applied to the synthesis of complex molecules, including pharmaceuticals and organic materials. wikipedia.org For instance, the Sonogashira coupling has been used to synthesize 2-ethynylaniline (B1227618) derivatives from o-iodoanilines and terminal alkynes. rsc.org The scope extends to various aryl iodides, including those with both electron-donating and electron-withdrawing groups. rsc.org

Table 1: Examples of Sonogashira Coupling Substrates

| Aryl/Vinyl Halide | Alkyne | Catalyst System | Product Type | Reference |

| Aryl Iodides | Terminal Alkynes | Pd catalyst, Cu(I) co-catalyst | Disubstituted Alkynes | wikipedia.org |

| Vinyl Halides | Terminal Alkynes | Pd catalyst, Cu(I) co-catalyst | Enynes | wikipedia.org |

| o-Iodoanilines | Terminal Alkynes | (PPh₃)₂CuBH₄, DBU | 2-Ethynylanilines | rsc.org |

| 2-Iodophenols | Phenylacetylene | Cu-ligand complex | Benzofurans | rsc.org |

A significant advancement in phosphorus chemistry is the development of copper-catalyzed dynamic kinetic asymmetric P-C coupling of secondary phosphine oxides (SPOs) with aryl iodides. dicp.ac.cnnih.gov This method provides an efficient route to P-stereogenic tertiary phosphine oxides (TPOs), which are valuable scaffolds in asymmetric synthesis. dicp.ac.cnnih.govresearchgate.net The reaction utilizes a copper catalyst, often formed in situ from a copper(I) source and a chiral ligand, to achieve high yields and excellent enantioselectivity (average 89.2% ee). dicp.ac.cnnih.gov

The success of this dynamic kinetic asymmetric transformation relies on two key factors: the facile racemization of the starting secondary phosphine oxides under the reaction conditions and the high enantioselectivity of the copper catalyst. dicp.ac.cnresearchgate.net The proposed mechanism involves the preferential coupling of one enantiomer of the SPO with the aryl iodide, driven by the chiral copper complex. dicp.ac.cn As this enantiomer is consumed, the remaining SPO enantiomer rapidly racemizes, allowing for a theoretical yield of up to 100% of the desired chiral TPO product. dicp.ac.cnresearchgate.net The reaction demonstrates a broad substrate scope, tolerating a range of functional groups on both the SPOs and the aryl iodides. dicp.ac.cnnih.gov

Table 2: Key Features of Copper-Catalyzed Dynamic Kinetic Asymmetric P-C Coupling

| Feature | Description | Reference |

| Reactants | Secondary Phosphine Oxides (SPOs), Aryl Iodides | dicp.ac.cnnih.gov |

| Catalyst | Copper complexes with chiral 1,2-diamine ligands | dicp.ac.cnnih.gov |

| Product | P-stereogenic Tertiary Phosphine Oxides (TPOs) | dicp.ac.cnnih.gov |

| Enantioselectivity | High (average 89.2% ee) | nih.govresearchgate.net |

| Key Principle | Dynamic Kinetic Asymmetric Transformation (DYKAT) | researchgate.net |

Copper(I) iodide is a key catalyst in the cyanation of aryl halides to produce aryl nitriles, an important class of compounds in pharmaceuticals and agrochemicals. organic-chemistry.orgalberts.edu.in Traditional methods, like the Rosenmund-von Braun reaction, often require stoichiometric amounts of copper(I) cyanide and harsh reaction conditions. organic-chemistry.org Modern protocols utilize catalytic amounts of a copper(I) source, such as CuI, often in the presence of a ligand, to facilitate the transformation under milder conditions. organic-chemistry.orgresearchgate.net

One effective system employs catalytic amounts of both copper iodide and a chelating ligand for the cyanation of aryl iodides and bromides. researchgate.net For aryl bromides, a domino halogen exchange-cyanation procedure has been developed where catalytic potassium iodide is used to generate the more reactive aryl iodide in situ. organic-chemistry.orgresearchgate.net This method demonstrates excellent functional group compatibility, tolerating substituents such as nitro and amino groups. electronicsandbooks.com The reaction can be performed with various cyanide sources, including sodium cyanide and acetone (B3395972) cyanohydrin. organic-chemistry.orgelectronicsandbooks.com The use of catalytic copper and milder conditions simplifies product isolation and reduces waste, offering a significant improvement over classical methods. organic-chemistry.org

Table 3: Conditions for Copper-Catalyzed Cyanation of Aryl Halides

| Aryl Halide | Cyanide Source | Catalyst System | Conditions | Yield | Reference |

| Aryl Bromides | NaCN | 10 mol % CuI, 20 mol % KI, diamine ligand | Toluene (B28343), 110 °C | Good | organic-chemistry.org |

| Aryl Iodides | Acetone cyanohydrin | Catalytic CuI, catalytic ligand | 110 °C | Good to Excellent | electronicsandbooks.com |

| Aryl Bromides | Acetone cyanohydrin | Catalytic CuI, catalytic KI, catalytic ligand | 110 °C | Good | researchgate.net |

| 2-Bromopyridine | Acetone cyanohydrin | Catalytic CuI, catalytic KI, catalytic ligand | 110 °C | Quantitative | electronicsandbooks.com |

Carbon-Heteroatom Bond Forming Reactions

Complexes of copper(I) iodide with triphenylphosphine are also instrumental in forging bonds between carbon and heteroatoms, a cornerstone of modern synthetic chemistry for producing pharmaceuticals and functional materials. umass.edunih.gov

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used "click" reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govyoutube.com Copper(I) catalysts, including complexes formed from copper(I) iodide and triphenylphosphine, are highly effective for this transformation. beilstein-journals.org The reaction is known for its high regioselectivity, broad functional group tolerance, and mild reaction conditions. nih.govnih.gov

The catalytic cycle is understood to involve the formation of a copper(I) acetylide intermediate. nih.govnih.gov This intermediate is generated from the terminal alkyne and the copper(I) catalyst. The azide (B81097) then coordinates to the copper center, which facilitates the subsequent cyclization to form a six-membered copper-containing intermediate (a cuprated triazole). nih.gov Protonolysis then releases the 1,2,3-triazole product and regenerates the active copper(I) catalyst. The addition of a triphenylphosphine ligand can accelerate the reaction. beilstein-journals.org For instance, in the reaction between benzyl (B1604629) azide and phenylacetylene, the addition of triphenylphosphine to copper(I) iodide led to a significant increase in conversion. beilstein-journals.org The catalytic performance can be influenced by the nature of the ligands and additives used. nih.govbeilstein-journals.org

When 1-iodoalkynes are used instead of terminal alkynes, the reaction also proceeds efficiently under copper(I) catalysis to yield 5-iodo-1,2,3-triazoles, which are versatile intermediates for further functionalization. nih.govnih.gov

Copper-catalyzed arylation of nitrogen-containing heterocycles is a powerful method for synthesizing N-aryl and C-aryl heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. asianpubs.orgnih.gov Copper(I) iodo(triphenylphosphine) complexes have been employed in these transformations.

Specifically, the direct C-5 arylation of 1,4-disubstituted 1,2,3-triazoles with aryl iodides can be achieved using a copper catalyst. researchgate.netclockss.org For example, treating a 1,4-disubstituted 1,2,3-triazole with an aryl iodide in the presence of a catalytic amount of a copper(I) salt and a base like lithium tert-butoxide leads to the formation of 1,4,5-trisubstituted 1,2,3-triazoles. clockss.org While various copper sources can be used, the combination of copper salts with ligands like triphenylphosphine is a common strategy. researchgate.net

The N-arylation of heterocycles such as 1,2,3-triazoles and 1,2,4-triazoles has also been accomplished using copper-catalyzed methods. asianpubs.orgsciengine.com These reactions, often referred to as Ullmann-type couplings, typically involve an aryl halide, a nitrogen-containing heterocycle, a copper catalyst, and a base. sciengine.com The use of ligands can be crucial for achieving high yields, and the choice of solvent and base is also important for the reaction's success. asianpubs.org

Table 4: Copper-Catalyzed Arylation of 1,2,3-Triazoles

| Reaction Type | Heterocycle | Arylating Agent | Catalyst System | Product | Reference |

| C-5 Arylation | 1,4-Disubstituted 1,2,3-triazole | Aryl Iodide | CuCl, LiOBut | 1,4,5-Trisubstituted 1,2,3-triazole | clockss.org |

| C-5 Arylation | 1,4-Disubstituted 1,2,3-triazole | Aryl Halide | [CuI(PPh₃)₃] | 1,4,5-Trisubstituted 1,2,3-triazole | researchgate.net |

| N-Arylation | 1H-1,2,4-triazole | 4-Iodo toluene | Cu₂O, Cs₂CO₃, N-ligand | N-Arylated triazole | asianpubs.org |

Deoxygenation Reactions in Specialized Organic Transformations

A thorough review of scientific databases and chemical literature reveals a lack of specific examples where copper(I) iodo(triphenylphosphine) is employed as a catalyst for the deoxygenation of common organic functional groups such as sulfoxides, epoxides, or N-oxides under specialized conditions.

While the broader class of copper catalysts has been explored for deoxygenation processes, and triphenylphosphine itself is a well-known stoichiometric deoxygenating agent, the synergistic catalytic activity of the specific "Copper, iodo(triphenylphosphine)-" complex in this context is not a focus of the current body of research. For instance, studies on the deoxygenation of sulfoxides and N-oxides often utilize other transition metal catalysts or different copper salts in combination with various phosphine ligands or reducing agents. acs.orgresearchgate.net Similarly, the deoxygenation of epoxides has been investigated using various catalytic systems, but direct and detailed reports on the efficacy of copper(I) iodo(triphenylphosphine) are scarce.

The available literature on copper-catalyzed deoxygenation tends to focus on systems such as copper(II) tetrafluoroborate (B81430) for epoxide ring-opening or bimetallic systems like Ni-Cu for the deoxygenation of fatty acids. researchgate.net There is extensive research on the use of triphenylphosphine in deoxygenation reactions, such as the well-known Appel and Wittig reactions, where it is consumed stoichiometrically to form triphenylphosphine oxide. Photocatalytic deoxygenation of sulfoxides has also been reported where triphenylphosphine plays a key role, but this is often in the presence of a photosensitizer and does not necessarily involve a copper(I) iodide complex.

Given the absence of specific research findings, a data table detailing substrates, reaction conditions, and yields for deoxygenation reactions catalyzed by "Copper, iodo(triphenylphosphine)-" cannot be compiled at this time.

Materials Science Applications of Copper I Iodo Triphenylphosphine Complexes

Optoelectronic Devices

The luminescent properties of copper(I) iodo(triphenylphosphine) complexes are at the heart of their application in optoelectronic devices. These complexes can efficiently convert electrical energy or high-energy photons into visible light, making them suitable for use as emitters in light-emitting diodes and as components in solar energy harvesting technologies.

Emitters in Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Electrochemical Cells (LECs)

Copper(I) iodo(triphenylphosphine) complexes are promising candidates for the emissive layer in both organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs). Their ability to exhibit thermally activated delayed fluorescence (TADF) is a key advantage, allowing for the harvesting of both singlet and triplet excitons and thus achieving high internal quantum efficiencies.

Detailed research has demonstrated the potential of these copper(I) complexes in OLEDs. For instance, mononuclear copper(I) halide complexes with rigid triphosphine (B1213122) ligands containing thiophenyl rings have been synthesized and shown to be highly emissive. rsc.org One such complex, incorporating two trimethylsilyl (B98337) groups, exhibited a high photoluminescence quantum yield (PLQY) of 0.61 and a short decay lifetime of 2.2 µs. rsc.org Vacuum-deposited OLEDs using this complex as the emitter achieved a maximum external quantum efficiency (EQE) of 14.57% and a current efficiency of 33.44 cd A⁻¹, emitting yellow light. rsc.org

Heteroleptic copper(I) complexes, which include a triphenylphosphine (B44618) ligand alongside other ligands, have also been investigated for their electroluminescent properties. researchgate.net For example, neutral Cu(I) complexes with the general formula NˆPCuI(PPh3) have shown intense emissions with quantum yields up to 38% in powder form, suggesting their suitability for OLED applications. researchgate.net Optimized OLEDs based on related dinuclear copper(I) iodide complexes have demonstrated current efficiencies as high as 32.2 cd A⁻¹ and a maximum EQE of 14.5%. researchgate.net

The performance of OLEDs and LECs based on copper(I) iodo(triphenylphosphine) complexes is highly dependent on the molecular structure of the complex, which influences its photophysical properties.

| Complex Type | Maximum EQE (%) | **Current Efficiency (cd A⁻¹) ** | Emission Color |

| Mononuclear Cu(I) iodide with thiophenyl triphosphine ligands | 14.57 | 33.44 | Yellow |

| Dinuclear Cu(I) iodide with dppt2 ligands | 14.5 | 32.2 | Not Specified |

| Neutral NˆPCuI(PPh3) complexes | Not reported in device | (PLQY up to 38% in powder) | Yellow-Green to Orange-Red |

Components in Luminescent Solar Concentrators

Luminescent solar concentrators (LSCs) offer a promising approach to reduce the cost of photovoltaic energy by concentrating sunlight onto smaller solar cells. Copper(I) iodide cluster-based hybrids, which can be considered derivatives of the fundamental copper(I) iodo(triphenylphosphine) structure, have shown excellent properties for LSC applications. acs.org

These materials exhibit large Stokes shifts, which is crucial for minimizing reabsorption losses, and high photoluminescence quantum yields. acs.org A notable example is a copper-iodide cluster hybrid, C₁₁₄H₁₀₃Cu₄I₄N₂O₂P₆, which demonstrates a significant Stokes shift of 219 nm and a high PLQY of 97.9%. acs.org LSCs fabricated with this material have achieved an optical conversion efficiency (η_opt) of 5.89%. acs.org Another study on eco-friendly copper iodide-based nanoparticles reported a very high PLQY of 92.2% and a large Stokes shift of 1.04 eV, leading to tandem LSCs with an impressive optical conversion efficiency of 6.40%. rsc.org

The excellent solubility of some of these copper-iodide cluster hybrids in polar organic solvents facilitates their incorporation into large-area LSCs via simple processing techniques like doctor blade coating. acs.org

| Luminescent Material | PLQY (%) | Stokes Shift (nm / eV) | Optical Conversion Efficiency (η_opt) (%) |

| CuI-1/PVP-based hybrid | 97.9 | 219 nm | 5.89 |

| Cu₄I₆(pr-ted)₂ nanoparticles | 92.2 | 1.04 eV | 6.40 (in tandem with carbon dots) |

Advanced Sensor Technologies

The luminescence of copper(I) iodo(triphenylphosphine) complexes can be sensitive to the presence of certain analytes, making them suitable for use in advanced sensor technologies. The interaction of the complex with an analyte can lead to a change in its fluorescence intensity or wavelength, providing a detectable signal.

Heteroleptic diimine-diphosphine Cu(I) complexes, which are structurally related to the title compound, have been shown to exhibit highly sensitive luminescence quenching in the presence of silver ions, functioning as "turn-off" fluorescent sensors. rsc.org While direct applications of "Copper, iodo(triphenylphosphine)-" as a sensor are less commonly reported, the principles demonstrated with related complexes suggest its potential in this area. For instance, the quenching of fluorescence could be utilized for the detection of various metal ions or small molecules. acs.orgnih.gov Copper nanoparticles, in general, have been used as fluorescent probes for the detection of iodide ions. rsc.org Furthermore, the development of dual-emission fluorescence sensors based on metal-organic frameworks incorporating porphyrin molecules has shown high sensitivity for copper ion detection, a concept that could potentially be adapted using copper(I) phosphine (B1218219) complexes. rsc.org

Scintillator Materials for Radiation Detection

Plastic scintillators are widely used for the detection of ionizing radiation. The incorporation of phosphorescent sensitizers into the plastic matrix can enhance the scintillation light yield. Copper(I) iodide complexes, including those with triphenylphosphine ligands, have been investigated for this purpose.

A study reported the use of a deep-blue-emitting phosphorescent sensitizer, CuI(PPh₃)₂(t-BuPy), in poly(vinyltoluene)-based plastic scintillators. researchgate.nettacr.cz These scintillators demonstrated high optical transmittance of over 80%. researchgate.nettacr.cz However, it was observed that the scintillation yield decreased with an increasing concentration of the copper iodide complex. researchgate.nettacr.cz Understanding the physical mechanisms behind this reduction is crucial for optimizing the performance of such materials. Despite the limited data on radioluminescent-active Cu(I)-organic complexes, the bright, deep-blue emission of complexes like CuI(PPh₃)₂(t-BuPy), with a high PLQY of up to 100% in crystalline form, indicates their potential as sensitizers in scintillator applications. researchgate.net

Development of Functional Materials for Organic Fluorescence

Copper(I) iodo(triphenylphosphine) and related complexes are key building blocks in the development of new functional materials for organic fluorescence. Their diverse structures and photophysical properties, which can be tuned through ligand modification, offer a platform for creating materials with specific luminescent characteristics. rsc.orgresearchgate.net

The luminescence of copper(I) halide complexes is often weak, but the introduction of organic ligands like triphenylphosphine can significantly enhance their emissive properties. researchgate.net These complexes can exhibit intense emissions in both the solid state and in solution. rsc.org The study of these materials contributes to the fundamental understanding of structure-property relationships in luminescent materials, which is essential for designing next-generation fluorescent probes, emissive displays, and lighting technologies. mdpi.com

Design Principles for Processable and High-Performance Materials

The design of processable and high-performance materials based on copper(I) iodo(triphenylphosphine) complexes involves balancing several factors, including solubility, thermal stability, and photophysical properties. The steric and electronic properties of the ligands play a crucial role in determining the final characteristics of the material. researchgate.net

For instance, the use of bulky ligands can provide steric protection around the copper center, enhancing the stability of the complex. nih.gov However, this must be balanced with maintaining accessibility to the metal center for catalytic or sensing applications. nih.gov Conformationally flexible ligands have been shown to strike this balance effectively. nih.gov

To improve processability, particularly for applications like LSCs, ligands that enhance solubility in common organic solvents are introduced. acs.org The modification of ligands with solubilizing groups like ethoxy moieties has been shown to be an effective strategy. acs.org Furthermore, the design of ligands can influence the nuclearity of the copper(I) halide complexes (mononuclear vs. binuclear), which in turn affects their photophysical properties. researchgate.net The synthetic protocols for accessing these complexes, whether homoleptic or heteroleptic, are well-established, allowing for a wide range of structurally varied phosphine and diimine ligands to be incorporated, thereby tuning the material's properties for specific applications. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.